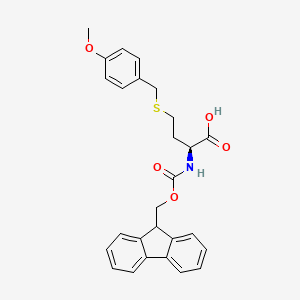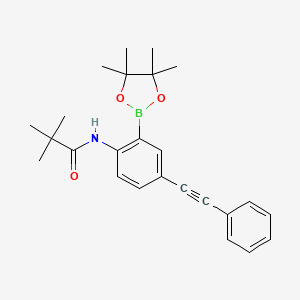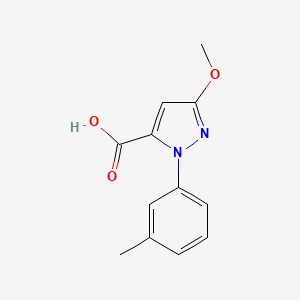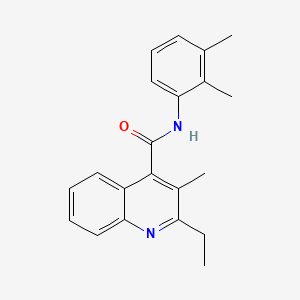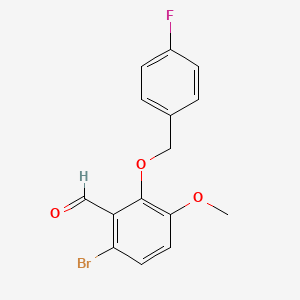![molecular formula C7H12O2 B12996151 (4-Oxaspiro[2.4]heptan-5-yl)methanol](/img/structure/B12996151.png)
(4-Oxaspiro[2.4]heptan-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Oxaspiro[2.4]heptan-5-yl)methanol is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is often used as a building block in organic synthesis due to its versatile reactivity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxaspiro[2.4]heptan-5-yl)methanol typically involves the cyclization of dibromoneopentyl glycol in the presence of zinc powder to form cyclopropyl dimethanol. This intermediate is then reacted with thionyl chloride to produce cyclopropyl dimethanol cyclic sulfite. The cyclic sulfite undergoes a ring-opening reaction with cyanide to form a nitrilo-alcohol compound, which is subsequently hydrolyzed under alkaline conditions and cyclized under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Oxaspiro[2.4]heptan-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (4-Oxaspiro[2.4]heptan-5-one), while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
(4-Oxaspiro[2.4]heptan-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Oxaspiro[2.4]heptan-5-yl)methanol is not well-documented. its reactivity is primarily due to the presence of the hydroxyl group and the spiro structure, which can interact with various molecular targets and pathways. Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Oxaspiro[2.4]heptan-1-yl)methanol: Similar structure but different position of the hydroxyl group.
(4-Oxaspiro[2.4]heptan-5-one): Oxidized form of (4-Oxaspiro[2.4]heptan-5-yl)methanol.
Uniqueness
This compound is unique due to its specific spiro structure and the position of the hydroxyl group, which confer distinct reactivity and stability compared to other similar compounds .
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
4-oxaspiro[2.4]heptan-5-ylmethanol |
InChI |
InChI=1S/C7H12O2/c8-5-6-1-2-7(9-6)3-4-7/h6,8H,1-5H2 |
Clé InChI |
HEYNNUAWFIROPP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC2)OC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Chlorophenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12996073.png)

![2-amino-N-[(2S)-2-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B12996084.png)
![[2,2'-Bipyridine]-6-carboxamide](/img/structure/B12996089.png)
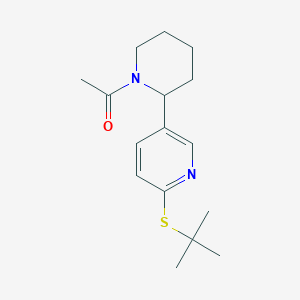
![Ethyl 2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B12996098.png)
